molecular formula C7H11ClO2S B2368802 bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers CAS No. 2138027-71-9

bicyclo[3.2.0]heptane-6-sulfonyl chloride, Mixture of diastereomers

Cat. No. B2368802
M. Wt: 194.67
InChI Key: BJQOVKRPWVEMSK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 3-azabicyclo[3.1.1]heptanes, has been reported in the literature . The study documents an intrinsic property of the bicyclo[3.2.0]heptane core to favor adoption of a boat-like conformation, which is largely unaffected by various substitution patterns .


Molecular Structure Analysis

The bicyclo[3.2.0]heptane core is known to favor a boat-like conformation . This property is largely unaffected by various substitution patterns, making it a useful core structure for the design of molecules with spatial and directional fixation of pharmacophoric groups .

Scientific Research Applications

Synthesis and Structural Analysis

  • Efficient Synthesis of Derivatives : Research demonstrates efficient synthesis methods for derivatives of bicyclo[3.2.0]heptane through diastereoselective intramolecular Michael addition reactions, indicating its utility in complex organic synthesis (Collins & Jones, 1996).
  • Crystal and Molecular Structure Determination : Studies have been conducted to determine the crystal and molecular structure of certain bicyclo[3.2.0]heptane derivatives, providing insight into their chemical properties and potential applications (Glass et al., 1990).

Chemical Reactions and Properties

  • Nitrochlorination Reactions : Bicyclo[3.2.0]heptane derivatives have been explored in nitrochlorination reactions, which could be relevant in the development of new chemical compounds (Vasin et al., 2008).
  • Ene Reactions and Dimerization : The compound has been involved in ene reactions, forming diastereomeric cyclopropenes and coupling to form triene tetramers, showcasing its reactivity and potential in polymer chemistry (Billups et al., 1996).

Stereochemistry and Isomerization

  • Stereoselective Synthesis of Diastereoisomers : There is significant interest in the stereoselective synthesis of diastereoisomers of bicyclo[3.2.0]heptane derivatives, crucial for understanding and harnessing their chemical behavior (Vasin et al., 2008).

Advanced Applications

  • Potential in Polyimide Formation : Studies on polyimides derived from bicyclo[3.2.0]heptane derivatives have shown that these compounds can yield transparent, tough, and flexible films, suggesting applications in materials science (Yamada et al., 1993).
  • Photochemical Cycloaddition for Aminobicyclo[3.1.1]heptanes : Research demonstrates the use of bicyclo[3.2.0]heptane in photochemical intermolecular cycloadditions, which is crucial for synthesizing bioisosteric compounds in medicinal chemistry (Zheng et al., 2022).

Future Directions

The bicyclo[3.2.0]heptane core is a promising scaffold for the design of molecules with spatial and directional fixation of pharmacophoric groups . Future research may focus on exploring its potential in the development of new chemical entities.

properties

IUPAC Name

bicyclo[3.2.0]heptane-6-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO2S/c8-11(9,10)7-4-5-2-1-3-6(5)7/h5-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQOVKRPWVEMSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C2C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[3.2.0]heptane-6-sulfonyl chloride

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